molecular formula C48H72O21 B1675303 Licoricesaponin A3 CAS No. 118325-22-7

Licoricesaponin A3

Cat. No. B1675303
M. Wt: 985.1 g/mol
InChI Key: HJFOOTRGDAPZMV-ZWYUWTIBSA-N
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Description

Licoricesaponin A3 is a terpenoid saponin identified from licorice . It is an oleanane-type triterpene oligoglycoside isolated from the air-dried root of Glycyrrhiza uralensis .


Molecular Structure Analysis

Licoricesaponin A3 has a molecular formula of C48H72O21 . Its average mass is 985.073 Da and its monoisotopic mass is 984.456604 Da .

Scientific Research Applications

1. Pharmacological Effects

Licorice root has been traditionally used for treating a range of conditions. Recent studies have highlighted its pharmacological effects, including anti-inflammatory, antiviral, antimicrobial, antioxidative, and anticancer activities. It also exhibits immunomodulatory, hepatoprotective, and cardioprotective effects, which are attributed to its diverse bioactive compounds, including triterpene saponins and flavonoids (Nassiri-Asl & Hosseinzadeh, 2008).

2. Anticancer Properties

Licorice compounds, including Licoricesaponin A3, have been shown to exhibit evident anticancer properties. They act by inhibiting proliferation, inducing cell cycle arrest, apoptosis, autophagy, differentiation, suppressing metastasis and angiogenesis, and sensitizing chemotherapy or radiotherapy (Tang et al., 2015).

3. Anti-Diabetic Activity

Licorice and its compounds have shown potential in treating diabetes mellitus. They work through multiple mechanisms such as enhancing insulin receptor sensitivity, improving glucose utilization, reducing oxidative stress, and correcting metabolic disorders of lipids and proteins (Yang et al., 2020).

4. Cardiovascular Protection

Glycyrrhetinic Acid, a component of licorice, protects the heart from ischemia/reperfusion injury and reduces the susceptibility and incidence of fatal ventricular arrhythmia during the reperfusion period in rat hearts (Wu et al., 2015).

5. Anti-Inflammatory and Anti-Viral Effects

Licorice extracts, including Licoricesaponin A3, have been demonstrated to possess anti-inflammatory and anti-viral effects. They reduce inflammation and allergic reactions and inhibit the replication of RNA and DNA viruses (Shamsa et al., 2010).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O21/c1-43(2)23-8-11-48(7)36(21(50)16-19-20-17-45(4,13-12-44(20,3)14-15-47(19,48)6)42(63)69-39-31(57)26(52)25(51)22(18-49)64-39)46(23,5)10-9-24(43)65-41-35(30(56)29(55)34(67-41)38(61)62)68-40-32(58)27(53)28(54)33(66-40)37(59)60/h16,20,22-36,39-41,49,51-58H,8-15,17-18H2,1-7H3,(H,59,60)(H,61,62)/t20-,22+,23-,24-,25+,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOOTRGDAPZMV-SMVKYPPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316022
Record name Licoricesaponin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoricesaponin A3

CAS RN

118325-22-7
Record name Licoricesaponin A3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118325-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licoricesaponin A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118325227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licoricesaponin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICORICESAPONIN A3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G00OJY89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
54
Citations
J Chen, LF Li, XR Hu, F Wei, S Ma - Frontiers in pharmacology, 2021 - frontiersin.org
Licorice (Glycyrrhiza spp.) is used widely in traditional Chinese medicine (TCM) due to its numerous pharmacologic effects. However, the mechanisms of action of the chemical …
Number of citations: 14 www.frontiersin.org
K Tanaka, A Ina, K Hayashi… - Journal of Traditional …, 2010 - jstage.jst.go.jp
… liquiritin, licoricesaponin A3, E2, G2 and licorice glycoside E and that Chinese and Mongolian Glycyrrhizae Radix are distinguishable by the amounts of liquiritin, licoricesaponin A3, E2 …
Number of citations: 14 www.jstage.jst.go.jp
D Li, G Xu, G Ren, Y Sun, Y Huang, C Liu - Molecules, 2017 - mdpi.com
… The results showed that the 9 flavonoids, including licoricesaponin A3, licoricesaponin J2, licoricesaponin E2, and oleanolic acid, were potential factors that greatly contributed to the …
Number of citations: 15 www.mdpi.com
Y Chen, S Zhang, S Wei, Y Li, W Li, M Yan… - … of Pharmaceutical and …, 2019 - Elsevier
… as licoricesaponin A3, licoricesaponin J2, licoricesaponin K2, licoricesaponin E2, licoricesaponin B2 and licoricesaponin C2, respectively. The MS/MS spectrum of licoricesaponin A3 in …
Number of citations: 14 www.sciencedirect.com
L Ding, Y Yang, Z Wang, H Su, Y Li, J Ma, T Bao, H Qi… - Phytomedicine, 2023 - Elsevier
… reduction products of licoricesaponin K2 and schaftoside, oxidation-acetylation products of licoricesaponin K2, hydrogenation reduction-glucuronidation products of licoricesaponin A3, …
Number of citations: 2 www.sciencedirect.com
T Du, M Zeng, L Chen, Z Cao, H Cai… - … in Mass Spectrometry, 2018 - Wiley Online Library
… Therefore, these peaks were identified as licoricesaponin A3, licoricesaponin G2, licoricesaponin E2, an isomer of licoricesaponin G2, yunganoside K2, an isomer of yunganoside K2, …
Y Yang, L Ding, T Bao, Y Li, J Ma, Q Li, Z Gao… - Frontiers in …, 2021 - frontiersin.org
Pulmonary fibrosis (PF) is one of the pathologic changes in COVID-19 patients in convalescence, and it is also a potential long-term sequela in severe COVID-19 patients. Qimai …
Number of citations: 11 www.frontiersin.org
Y Zhang, H Lei, J Tao, W Yuan, W Zhang, J Ye - RSC advances, 2021 - pubs.rsc.org
… Similarly, peak 124, 125, 164, 166, 167, 169, 192, 195 and 198 were identified as licoricesaponin A3, uralsaponin X, licoricesaponin G2, licoricesaponin D3, licoricesaponin E2, …
Number of citations: 7 pubs.rsc.org
K Li, Q Yao, M Zhang, Q Li, L Guo, J Li, J Yang… - Arabian Journal of …, 2023 - Elsevier
… Likewise, peaks 197, 207, 209, 211, 215, 216, 218, 222, 227, 231, 233, 238, 242, 248, 249, 260, 265 were respectively as 24-hydroxy-licoricesaponin A3, licoricesaponin A3, 22-hydroxy…
Number of citations: 0 www.sciencedirect.com
X Meng, H Li, F Song, C Liu, Z Liu… - Chinese Journal of …, 2009 - Wiley Online Library
… As mentioned above, compound 5 is assigned to Licoricesaponin A3. The tR of compound 7 is 49.72 min and the molecular mass is 822. In its MS2 spectrum, the [MH] …
Number of citations: 16 onlinelibrary.wiley.com

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